1,4-Bis(2,3-epoxypropoxy)but-2-ene
CAS No.: 13416-97-2
Cat. No.: VC20971277
Molecular Formula: C10H16O4
Molecular Weight: 200.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13416-97-2 |
|---|---|
| Molecular Formula | C10H16O4 |
| Molecular Weight | 200.23 g/mol |
| IUPAC Name | 2-[[(E)-4-(oxiran-2-ylmethoxy)but-2-enoxy]methyl]oxirane |
| Standard InChI | InChI=1S/C10H16O4/c1(3-11-5-9-7-13-9)2-4-12-6-10-8-14-10/h1-2,9-10H,3-8H2/b2-1+ |
| Standard InChI Key | BWXBPYQYGSWEDA-OWOJBTEDSA-N |
| Isomeric SMILES | C1C(O1)COC/C=C/COCC2CO2 |
| SMILES | C1C(O1)COCC=CCOCC2CO2 |
| Canonical SMILES | C1C(O1)COCC=CCOCC2CO2 |
Introduction
Chemical Identity and Nomenclature
1,4-Bis(2,3-epoxypropoxy)but-2-ene is an organic compound belonging to the family of epoxides, characterized by its two terminal epoxy groups connected by a but-2-ene backbone with ether linkages. The compound is identified by several key identifiers that facilitate its recognition in chemical databases and literature.
Primary Identifiers
The compound is recognized internationally through several standard identifiers that allow for unambiguous identification:
| Identifier Type | Value |
|---|---|
| CAS Number | 13416-97-2 |
| EINECS Number | 236-512-8 |
| Molecular Formula | C₁₀H₁₆O₄ |
| Molecular Weight | 200.23 g/mol |
| PubChem Compound ID | 6437797 |
Nomenclature and Synonyms
This compound can be referred to by various systematic and common names in the scientific literature:
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2-[[(E)-4-(oxiran-2-ylmethoxy)but-2-enoxy]methyl]oxirane (IUPAC name)
The IUPAC name specifically indicates the (E)-configuration of the double bond in the but-2-ene segment, confirming the trans arrangement of substituents across the carbon-carbon double bond.
Structural Characteristics
Molecular Structure
1,4-Bis(2,3-epoxypropoxy)but-2-ene contains a central but-2-ene unit with two epoxypropoxy groups attached at the terminal carbon atoms. This creates a symmetrical molecule with reactive epoxide groups at both ends.
Structural Representation
The molecular structure can be represented through various chemical notations:
| Notation Type | Representation |
|---|---|
| Standard InChI | InChI=1S/C10H16O4/c1(3-11-5-9-7-13-9)2-4-12-6-10-8-14-10/h1-2,9-10H,3-8H2/b2-1+ |
| Standard InChIKey | BWXBPYQYGSWEDA-OWOJBTEDSA-N |
| Isomeric SMILES | C1C(O1)COC/C=C/COCC2CO2 |
| Canonical SMILES | C1C(O1)COCC=CCOCC2CO2 |
The presence of the "/b2-1+" notation in the InChI string confirms the (E)-stereochemistry of the double bond, which is an important structural characteristic that affects the compound's physical properties and reactivity patterns.
Physical and Chemical Properties
Physical Properties
1,4-Bis(2,3-epoxypropoxy)but-2-ene exhibits physical properties that are typical of medium-sized organic molecules containing both polar functional groups and unsaturated hydrocarbon segments:
| Property | Value | Reference |
|---|---|---|
| Physical State | Liquid (inferred) | - |
| Density | 1.1±0.1 g/cm³ | |
| Boiling Point | 298.8±35.0 °C at 760 mmHg | |
| Flash Point | 125.7±32.8 °C | |
| Melting Point | Not available | |
| Index of Refraction | 1.497 |
Reactivity Profile
Epoxide Reactivity
As a diepoxide compound, 1,4-Bis(2,3-epoxypropoxy)but-2-ene is expected to exhibit the characteristic reactivity of epoxides. The strained three-membered epoxide rings are susceptible to nucleophilic attack, making this compound potentially reactive toward:
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Nucleophiles such as amines, alcohols, thiols, and carboxylic acids
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Lewis acids, which can catalyze ring-opening reactions
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Water under acidic conditions, leading to diol formation
Alkene Functionality
The central but-2-ene unit provides an additional reactive site for:
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Addition reactions (such as halogenation or hydrogenation)
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Oxidation reactions
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Potential participation in cross-metathesis under appropriate conditions
The presence of both epoxide and alkene functionalities creates a molecule with multiple reactive sites that can participate in various chemical transformations.
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